REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4](Cl)=[C:5]2[C:11]=1[C:10](=[O:12])[C:9]1=[CH:13][S:14][CH:15]=[C:8]1[C:7](=[O:16])[NH:6]2.C([O-])=O.[NH4+].C(O)CC>[Pd].O>[CH:2]1[S:3][CH:4]=[C:5]2[C:11]=1[C:10](=[O:12])[C:9]1=[CH:13][S:14][CH:15]=[C:8]1[C:7](=[O:16])[NH:6]2 |f:1.2|
|
Name
|
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
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Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=C2NC(C=3C(C(C21)=O)=CSC3)=O)Cl
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Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
3.125 L
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
|
3 h
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Type
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DISTILLATION
|
Details
|
after which 2.5 l of solvent were distilled off under about 100 mbar
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
ADDITION
|
Details
|
The residue was poured onto 3 l of ice water
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Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for a further hour
|
Type
|
FILTRATION
|
Details
|
after which the mixture was filtered under suction
|
Type
|
ADDITION
|
Details
|
the residue was added to 1.8 l of dimethylformamide
|
Type
|
FILTRATION
|
Details
|
filtered again under suction
|
Type
|
WASH
|
Details
|
The residue (Pd/C and active carbon) was washed with 5 times 100 ml of hot dimethylformamide
|
Type
|
WASH
|
Details
|
for washing
|
Type
|
ADDITION
|
Details
|
the still warm combined solutions were poured onto 9 l of cold water
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The precipitate formed during this procedure
|
Type
|
FILTRATION
|
Details
|
was filtered off under suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C., in a drying oven under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C=1SC=C2NC(C=3C(C(C21)=O)=CSC3)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |